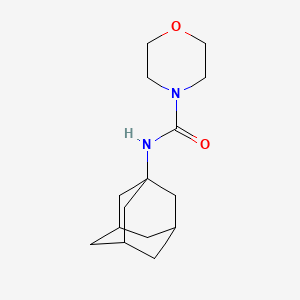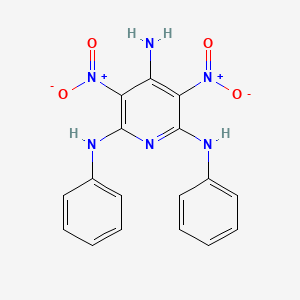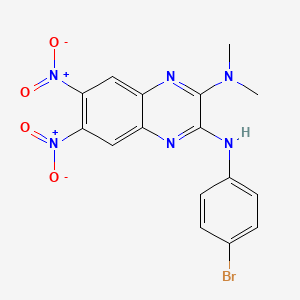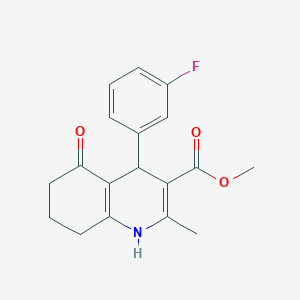![molecular formula C17H32N2O B4968699 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone](/img/structure/B4968699.png)
1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone, also known as JNJ-10181457, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective histamine H3 receptor antagonists, which are known to modulate the release of various neurotransmitters in the central nervous system.
作用机制
The primary mechanism of action of 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone is the antagonism of histamine H3 receptors in the brain. Histamine H3 receptors are present in several areas of the brain and are known to modulate the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. By blocking these receptors, 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone is believed to enhance the release of these neurotransmitters, which can lead to improvements in cognitive function, attention, and other behavioral parameters.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone in animal models. These studies have shown that 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone can increase the release of dopamine and norepinephrine in the prefrontal cortex, which is a key area involved in cognitive function and attention. Additionally, this compound has been shown to reduce the release of histamine in the hypothalamus, which can lead to a decrease in food intake and body weight.
实验室实验的优点和局限性
One of the main advantages of using 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone in lab experiments is its selectivity for histamine H3 receptors. This compound has been shown to have a high affinity for these receptors and does not interact significantly with other receptors in the brain. Additionally, 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone has good pharmacokinetic properties and can be administered orally or intravenously.
One of the limitations of using 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone in lab experiments is its potential for off-target effects. While this compound is highly selective for histamine H3 receptors, it may interact with other targets in the brain or peripheral tissues, which can lead to unwanted side effects. Additionally, the pharmacokinetics of 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone may vary between species, which can affect the interpretation of experimental results.
未来方向
For research on 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone include the development of more selective and potent analogs and the investigation of its potential therapeutic applications in Alzheimer's disease, obesity, and ADHD.
合成方法
The synthesis of 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone has been described in several patents and scientific publications. One of the most common methods involves the reaction of 3-(4-tert-butylcyclohexylamino)propylamine with 2-pyrrolidinone in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then purified by various chromatographic techniques to obtain a pure compound.
科学研究应用
1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone has been studied extensively for its potential therapeutic applications in several disease conditions. Some of the areas where this compound has been investigated include Alzheimer's disease, schizophrenia, ADHD, and obesity. In preclinical studies, 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone has been shown to improve cognitive function, reduce hyperactivity, and decrease food intake in animal models.
属性
IUPAC Name |
1-[3-[(4-tert-butylcyclohexyl)amino]propyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O/c1-17(2,3)14-7-9-15(10-8-14)18-11-5-13-19-12-4-6-16(19)20/h14-15,18H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYRULQZBDVEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NCCCN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(4-Tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(6-amino-1,3-benzothiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B4968618.png)
![2-[2-(2-chlorophenoxy)ethyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4968626.png)

![N~2~-(3,5-dichlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4968636.png)

![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 2-methyl-N-[(4-methylphenyl)sulfonyl]-L-alaninate](/img/structure/B4968645.png)
![diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate](/img/structure/B4968648.png)


![5-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968669.png)
![1-[4-(4-acetyl-1-piperazinyl)-3-fluorophenyl]ethanone](/img/structure/B4968683.png)
![5-[2-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968695.png)
![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B4968707.png)
![8-{[2-(3-methoxyphenoxy)ethyl]thio}-9H-purin-6-amine](/img/structure/B4968712.png)